3-Dodecylbenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

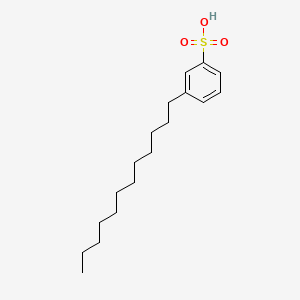

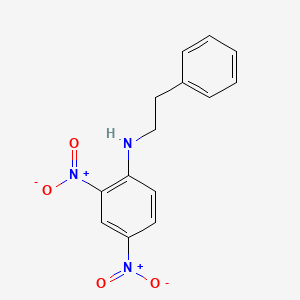

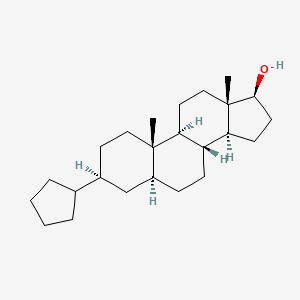

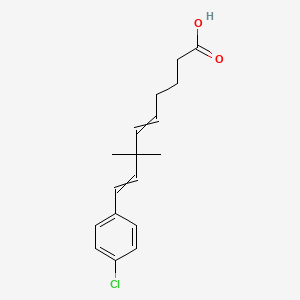

3-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 3 of the phenyl ring is substituted by a dodecyl group.

Applications De Recherche Scientifique

Green Synthesis and Catalytic Applications

3-Dodecylbenzenesulfonic acid (DBSA) has been utilized as an efficient acidic catalyst in various green chemistry applications. It is particularly noted for its role in the microwave-assisted synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, offering operational simplicity and excellent yields in an environmentally-friendly manner (Prasad, Preetam, & Nath, 2012). Similarly, DBSA serves as a catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidinone derivatives, efficient both in water and under solvent-free conditions (Bigdeli, Gholami, & Sheikhhosseini, 2011).

Polymer and Material Science

In polymer science, DBSA has been used as a co-dopant to enhance the stability of polypyrroles during aging, showing superior stability in ambient air (Tabačiarová et al., 2015). Furthermore, it's involved in the synthesis of polyaniline (PANI) colloids, demonstrating stable green dispersions without macroscopic precipitation for over a year, and facilitating the transformation from emeraldine salt to base at higher pH levels (Shreepathi & Holze, 2006).

Chemical Synthesis and Reactions

DBSA catalyzes various chemical reactions including the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in aqueous media under ultrasound irradiation, highlighting its role in promoting environmentally friendly reaction conditions (Chen, Li, & Chen, 2015). It's also used for dehydrative nucleophilic substitutions of alcohols in water, applicable to stereoselective C-glycosylation of 1-hydroxy sugars (Shirakawa & Kobayashi, 2007).

Environmental Applications

In environmental science, DBSA-doped polyaniline/Fe3O4 composite honeycomb structure films have been created using a water-assisted self-assembly method, showing potential in electronic-magnetic material applications (Yu et al., 2008). Additionally, DBSA has been identified as an efficient and chemoselective catalyst in the acetylation and formylation of alcohols and phenols under solvent-free conditions, demonstrating its versatility and eco-friendly nature (Esmaeilpour & Sardarian, 2014).

Propriétés

| 16577-13-2 | |

Formule moléculaire |

C18H30O3S |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

3-dodecylbenzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3,(H,19,20,21) |

Clé InChI |

HRPQWSOMACYCRG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |

SMILES canonique |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)